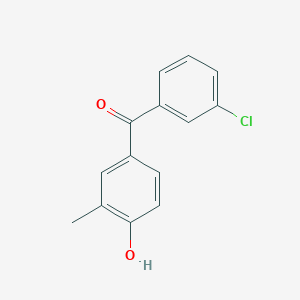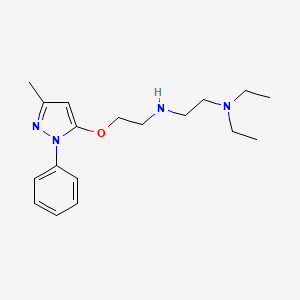
2-Methoxyethyl 2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 2-ethylbutanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is known for its unique chemical structure, which includes a methoxyethyl group and an ethylbutanoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 2-ethylbutanoate can be synthesized through the esterification of 2-ethylbutanoic acid with 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification. This method includes adding 2-ethylbutanoic acid and 2-methoxyethanol into an esterification kettle with a catalyst like p-toluenesulfonic acid. The mixture is refluxed, and the ester is continuously separated and purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl 2-ethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-ethylbutanoic acid and 2-methoxyethanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products
Hydrolysis: 2-ethylbutanoic acid and 2-methoxyethanol.
Transesterification: A different ester and an alcohol.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 2-ethylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in coatings and paints
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 2-ethylbutanoate involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and acid. This hydrolysis process is crucial for the compound’s role in drug delivery, where it can release active pharmaceutical ingredients in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyethyl 2-ethylbutanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific methoxyethyl and ethylbutanoate groups, which confer distinct chemical and physical properties .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
2-Ethylbutanoic acid: A branched fatty acid used in various chemical applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
6314-86-9 |
|---|---|
Molekularformel |
C9H18O3 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
2-methoxyethyl 2-ethylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-4-8(5-2)9(10)12-7-6-11-3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
UOEOXGZTRQONHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


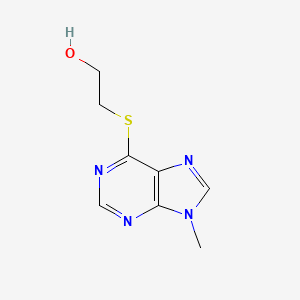

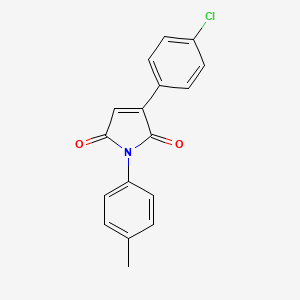


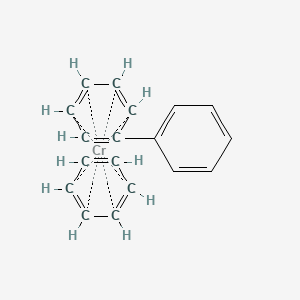

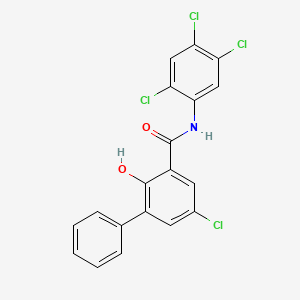
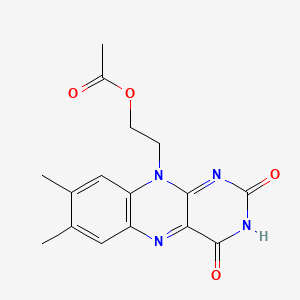
![[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate](/img/structure/B14721267.png)

